Product packaging for Anthraquinone-2,3-dicarboxylic Acid(Cat. No.:CAS No. 27485-15-0)

Anthraquinone-2,3-dicarboxylic Acid

Cat. No.: B130006
CAS No.: 27485-15-0
M. Wt: 296.23 g/mol
InChI Key: PSHVQIKBLXBIQJ-UHFFFAOYSA-N
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Description

Significance in Contemporary Chemical and Biological Sciences

The structure of anthraquinone-2,3-dicarboxylic acid makes it a valuable component in several areas of modern science. The dicarboxylic acid groups provide ideal attachment points for forming larger, more complex structures, while the anthraquinone (B42736) core imparts specific electronic and optical properties. ontosight.ai This has led to its investigation for a range of potential uses, from the creation of advanced polymers and pigments to its exploration in biological studies for its potential antioxidant and antimicrobial properties. ontosight.ai The ability of the molecule to interact with metal ions also suggests its utility in environmental applications, such as the removal of heavy metals. ontosight.ai

Evolution of Anthraquinone Chemistry in Advanced Research

The broader family of anthraquinone derivatives has long been a cornerstone in the development of dyes and pharmaceuticals. britannica.comnih.gov Historically, compounds like alizarin (B75676), with a structure similar to anthraquinone, were prized natural dyes. britannica.com In more recent times, the focus has shifted to harnessing the unique properties of the anthraquinone scaffold for advanced applications. nih.govresearchgate.net The development of new synthetic methods has allowed for the creation of a vast array of anthraquinone derivatives with tailored functionalities. nih.gov This evolution has paved the way for their use in creating novel materials and as key components in anticancer agents, where the anthraquinone core is a promising scaffold for drug discovery. nih.govresearchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H8O6 B130006 Anthraquinone-2,3-dicarboxylic Acid CAS No. 27485-15-0

Properties

IUPAC Name

9,10-dioxoanthracene-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8O6/c17-13-7-3-1-2-4-8(7)14(18)10-6-12(16(21)22)11(15(19)20)5-9(10)13/h1-6H,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHVQIKBLXBIQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394930
Record name Anthraquinone-2,3-dicarboxylic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27485-15-0
Record name Anthraquinone-2,3-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Anthraquinone-2,3-dicarboxylic Acid
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Advanced Synthetic Methodologies and Chemical Functionalization of Anthraquinone 2,3 Dicarboxylic Acid

Strategies for Carboxylic Acid Group Introduction and Modification

The synthesis of anthraquinone-2,3-dicarboxylic acid and its analogs relies on sophisticated organic chemistry methodologies. These strategies are crucial for introducing and modifying the carboxylic acid functionalities that are pivotal to the compound's utility.

Oxidation-Based Approaches for Anthraquinone (B42736) Derivatization

Oxidation reactions are a fundamental tool for the synthesis of anthraquinone carboxylic acids. A common strategy involves the oxidation of appropriately substituted precursors. For instance, anthraquinone-2-carboxylic acid can be prepared by the oxidation of 4'-methylbenzophenone-2-carboxylic acid using potassium permanganate, followed by ring closure with oleum. chemicalbook.com Another approach involves the photocatalytic oxidation of 2-ethylanthraquinone (B47962) in the presence of a titanium dioxide catalyst and hydrogen peroxide, which yields anthraquinone-2-carboxylic acid with high efficiency. chemicalbook.com

A general process for producing anthraquinone derivatives involves the reaction of benzoic acid with an alkyl-substituted benzene (B151609) in the presence of a phosphoric acid catalyst to form an alkyl-substituted benzophenone (B1666685). google.com This intermediate is then oxidized to convert the alkyl group into a carboxylic acid group, followed by intramolecular ring closure to yield the desired anthraquinone carboxylic acid. google.com This method highlights the importance of oxidation in creating the crucial ortho-benzoyl benzoic acid intermediate necessary for the final cyclization step. google.com

PrecursorOxidizing Agent/CatalystProductReference
4'-Methylbenzophenone-2-carboxylic acidPotassium permanganate, 5% OleumAnthraquinone-2-carboxylic acid chemicalbook.com
2-EthylanthraquinoneTitanium dioxide, Hydrogen peroxideAnthraquinone-2-carboxylic acid chemicalbook.com
Alkyl-substituted benzophenoneMolecular oxygen, Bromine, Heavy metal oxidation catalystOrtho-benzoyl benzoic acid google.com

Carbon-Carbon Bond Formation with Variously Hybridized Carbon Atoms

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of the complex carbon skeleton of this compound and its derivatives. libretexts.orgyoutube.com These reactions are essential for extending the π-conjugated system and introducing functional groups.

One notable example is the intramolecular C-C bond formation in the biosynthesis of tiancimycin, an anthraquinone-fused enediyne. nih.gov This process involves a Michael addition catalyzed by an α/β-hydrolase fold superfamily enzyme, linking the anthraquinone moiety to the enediyne core. nih.gov While not a direct synthesis of the dicarboxylic acid, this illustrates a sophisticated enzymatic approach to C-C bond formation within a complex anthraquinone-containing natural product.

In synthetic chemistry, Friedel-Crafts reactions, such as alkylation and acylation, are classic methods for forming C-C bonds with aromatic systems like benzene, a core component of the anthraquinone structure. youtube.com These reactions typically involve reacting an aromatic compound with a haloalkane or an acyl chloride in the presence of a Lewis acid catalyst. youtube.com Such strategies can be adapted to build up the substituted benzophenone precursors required for anthraquinone synthesis.

Annulation and Substituent Effects in Anthraquinone Core Functionalization

Annulation reactions, which involve the formation of a new ring onto an existing molecular framework, are powerful tools for modifying the anthraquinone core. colab.ws For instance, the use of α,β-unsaturated aromatic aldehydes can lead to the annulation of a cyclopentane (B165970) ring onto the anthraquinone structure. colab.ws The Scholl reaction, an oxidative dehydrogenation, is another primary method for ring annulation, though it can sometimes lead to rearrangements and side reactions. researchgate.net

The introduction of substituents into the anthraquinone core significantly influences its chemical and physical properties. colab.ws Electron-donating groups, such as alkoxy groups, can increase the electron density in the anthraquinone core, making the addition of further charge more difficult. nih.gov This effect is observed in the shift of the reduction potential to more negative values. nih.gov Conversely, electron-withdrawing groups can alter the reactivity and electronic properties in the opposite direction. mdpi.com The position of these substituents is also critical; for example, ortho-dihydroxy substitution in an anthraquinone molecule can significantly enhance its radical scavenging effects. mdpi.com

Functionalization for Supramolecular Assembly and Material Integration

The dicarboxylic acid groups of this compound are key to its use in constructing larger, functional systems through supramolecular assembly and material integration.

Ligand Design for Coordination Polymers and Metal-Organic Frameworks

This compound and its derivatives are excellent ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.comnih.gov The carboxylic acid groups can coordinate with metal ions to form extended, often porous, structures.

For example, this compound has been used with zinc and manganese acetates to synthesize one-dimensional and two-dimensional MOFs, respectively. mdpi.com In these structures, the carbonyl groups of the anthraquinone core remain uncoordinated, allowing them to participate in electrochemical processes, such as the insertion and extraction of lithium ions, making these materials promising for battery applications. mdpi.com The choice of the metal ion and the ligand's structure dictates the dimensionality and properties of the resulting MOF. mdpi.com

Similarly, anthraquinone-based MOFs have been developed as bifunctional photocatalysts. nih.gov By decorating the anthraquinone with two carboxyl groups, the carbonyl groups are not involved in the self-assembly and are available to act as photosensitizers. nih.gov This allows the MOF to activate C-H bonds and oxygen for oxidation reactions under visible light irradiation. nih.gov

Metal IonLigandResulting StructurePotential ApplicationReference
Zinc(II)This compound1D Coordination Polymer (ZnAQDC)Lithium-ion batteries mdpi.com
Manganese(II)This compound2D Coordination Polymer (MnAQDC)Lithium-ion batteries mdpi.com
Bismuth(III) and Iron(III)Anthraquinone-2,6-disulfonate2D Pillared-Layer MOF (BiFePF-15)Photoanodes for water splitting rsc.org
Cobalt(II)Anthraquinone-based dicarboxylateBifunctional Photocatalytic MOFC-H bond oxidation nih.govresearchgate.net

Targeted Derivatization for Specific High-Performance Materials

The targeted derivatization of this compound allows for the fine-tuning of its properties for specific high-performance applications. For instance, it is a known degradation product of polycyclic aromatic hydrocarbons and is used in the preparation of anthraquinonedicarboximide dyes. lookchem.com

Furthermore, anthraquinone derivatives are being explored as redox-active materials in all-organic redox flow batteries. acs.org Density functional theory calculations have shown that substitution with electron-donating groups is crucial for improving the reduction window of anthraquinone. acs.org The strategic placement of functional groups can also enhance solubility in nonaqueous solvents, a key factor for battery performance. acs.org

In the realm of photocatalysis, anthraquinone-based covalent organic frameworks (COFs) have been synthesized for recyclable direct hydrogen atom transfer (d-HAT) reactions. nih.gov These materials can activate C-H bonds under visible light to facilitate C-N or C-C coupling reactions, demonstrating the potential for creating robust and reusable catalysts for important organic transformations. nih.gov

Hydrothermal and Coprecipitation Synthesis Techniques

Hydrothermal synthesis stands out as a prominent and effective method for the creation of coordination polymers and metal-organic frameworks (MOFs) utilizing this compound as a primary building block. This technique involves a chemical reaction in an aqueous solution above the boiling point of water, conducted within a sealed, pressurized vessel known as an autoclave. The elevated temperature and pressure facilitate the dissolution of reactants and the crystallization of novel materials with unique structural and functional properties. In contrast, specific research findings on the application of coprecipitation techniques for the synthesis of this compound-based materials are not extensively reported in the available literature.

The primary application of hydrothermal synthesis with this compound is in the construction of MOFs, where the dicarboxylate ligand bridges metal ions to form one-, two-, or three-dimensional networks. mdpi.com These materials are of significant interest due to their potential applications, such as in energy storage devices. mdpi.com

A notable example involves the straightforward hydrothermal reaction of this compound (H₂AQDC) with different metal acetates to form coordination polymers. mdpi.com Research has demonstrated the synthesis of a one-dimensional (1D) linear zinc coordination polymer (ZnAQDC) and a two-dimensional (2D) manganese coordination polymer (MnAQDC). mdpi.com In these syntheses, the metal salt and H₂AQDC are typically dissolved in deionized water and heated under autogenous pressure for an extended period. mdpi.com The choice of the metal ion (zinc or manganese) directly influences the dimensionality of the resulting framework. mdpi.com

The detailed findings from these hydrothermal syntheses are outlined below:

Detailed Research Findings:

In a typical synthesis, this compound is reacted with either zinc acetate (B1210297) dihydrate or manganese acetate tetrahydrate in a simple hydrothermal process. mdpi.com Specifically, a 0.02 mmol concentration of the metal acetate is dissolved in 5 mL of deionized water, followed by the introduction of 0.02 mmol of H₂AQDC. mdpi.com The mixture is then sealed in a glass bottle and maintained at 90°C for 48 hours. mdpi.com This process yields the respective metal-organic frameworks, ZnAQDC and MnAQDC. mdpi.com The resulting structures are notable, with ZnAQDC forming a 1D linear chain and MnAQDC forming a 2D coordination framework. mdpi.com These structures are designed to inhibit the dissolution that often occurs with quinone-based materials in organic electrolytes, thereby enhancing their performance in applications like lithium-ion batteries. mdpi.com

The following interactive data table summarizes the key parameters and outcomes of these documented hydrothermal syntheses.

ProductMetal SourceLigandSolventTemperature (°C)Reaction Time (h)Resulting StructureReference
Anthraquinone-2,3-dicarboxylate zinc coordination polymer (ZnAQDC)Zinc Acetate Dihydrate (Zn(CH₃COO)₂·2H₂O)This compound (H₂AQDC)Deionized Water90481D Linear Chain mdpi.com
Anthraquinone-2,3-dicarboxylate manganese coordination polymer (MnAQDC)Manganese Acetate Tetrahydrate (Mn(CH₃COO)₂·4H₂O)This compound (H₂AQDC)Deionized Water90482D Coordination Framework mdpi.com

Advanced Spectroscopic and Structural Elucidation of Anthraquinone 2,3 Dicarboxylic Acid and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure of Anthraquinone-2,3-dicarboxylic Acid. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy probe the molecule's atomic nuclei, vibrational modes, and electronic transitions, respectively, to provide a comprehensive structural fingerprint.

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy : In the ¹H NMR spectrum of this compound, the protons of the two carboxylic acid groups (-COOH) are expected to be highly deshielded, appearing as a characteristic broad singlet in the downfield region of 10.0-13.0 ppm. orgchemboulder.comlibretexts.org This significant downfield shift is due to the acidic nature of the protons and their involvement in hydrogen bonding. libretexts.org The six aromatic protons on the anthraquinone (B42736) skeleton would appear in the range of approximately 7.5-8.5 ppm. mnstate.edu Due to their fixed positions on the aromatic rings, they would exhibit complex splitting patterns, likely as doublets and multiplets, arising from coupling with adjacent protons. youtube.com

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the two carboxylic acid groups are anticipated to resonate in the 165-185 ppm range. pressbooks.pub The two carbonyl carbons (C=O) of the quinone structure would also be significantly deshielded, appearing in a similar region. The remaining aromatic carbons would produce a series of signals between approximately 115 and 145 ppm. pressbooks.pub Due to the molecule's asymmetry, distinct signals are expected for most of the carbon atoms.

Table 1: Predicted NMR Spectral Data for this compound

Spectrum TypeFunctional GroupPredicted Chemical Shift (ppm)Notes
¹H NMRCarboxylic Acid (-COOH)10.0 - 13.0Broad singlet, disappears on D₂O exchange. libretexts.org
¹H NMRAromatic (Ar-H)~7.5 - 8.5Complex multiplets and doublets. mnstate.edu
¹³C NMRCarboxylic Acid (-C OOH)165 - 185Aromatic acids are typically toward the upfield end of this range. pressbooks.pub
¹³C NMRQuinone (C =O)~180 - 185Highly deshielded carbonyl carbon.
¹³C NMRAromatic (Ar-C)~115 - 145Multiple distinct signals expected. pressbooks.pub

IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the spectrum is dominated by features of the carboxylic acid and anthraquinone moieties. A very prominent and broad absorption band is expected between 2500 and 3300 cm⁻¹, which is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer. libretexts.orgorgchemboulder.com The carbonyl (C=O) stretching vibrations for both the carboxylic acid and the quinone groups would result in a strong, intense band in the region of 1680 to 1710 cm⁻¹. libretexts.orgspectroscopyonline.com Conjugation with the aromatic ring system typically lowers this frequency. spectroscopyonline.com Other key absorptions include C=C stretching bands for the aromatic rings around 1400-1600 cm⁻¹ and a C-O stretching band between 1210 and 1320 cm⁻¹. spectroscopyonline.com

Table 2: Characteristic Infrared Absorption Bands for this compound

Frequency Range (cm⁻¹)VibrationIntensityNotes
3300 - 2500O-H stretchStrong, very broadCharacteristic of a carboxylic acid dimer. orgchemboulder.com
1710 - 1680C=O stretchStrong, sharpOverlapping peaks from quinone and carboxylic acid groups. spectroscopyonline.com
1600 - 1400C=C aromatic stretchMedium to weakMultiple bands expected.
1320 - 1210C-O stretchStrongCoupled with O-H bending. spectroscopyonline.com
960 - 900O-H bendMedium, broadOut-of-plane bend, characteristic of carboxylic acid dimers. spectroscopyonline.com

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of an anthraquinone derivative is characterized by its chromophore, the quinone ring system. Typically, anthraquinones exhibit several strong absorption bands between 220 and 350 nm, which are attributed to π → π* electronic transitions within the aromatic system. nih.gov A much weaker band, corresponding to the forbidden n → π* transition of the carbonyl groups, is often observed at longer wavelengths, near 400 nm. nih.gov The presence of the two electron-withdrawing carboxylic acid groups on the aromatic ring is expected to influence the precise position and intensity of these absorption maxima. nih.gov

Microscopic and Diffraction Methods for Material Characterization

When this compound is used to create larger assemblies, such as nanomaterials or crystalline frameworks, microscopy and diffraction techniques are essential for characterizing their morphology and long-range order.

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique used to determine the size, shape, and morphology of materials at the nanoscale. acs.org In the context of this compound, TEM is particularly valuable for characterizing materials synthesized using this molecule as a linker or precursor. For instance, in the study of metal-organic frameworks (MOFs), TEM can visualize the crystal morphology and size distribution of the resulting particles. researchgate.net It can also reveal structural details such as the lattice fringes of crystalline domains, providing direct evidence of the ordered arrangement of the molecular components. researchgate.netmdpi.com

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in crystalline solids. For molecules like this compound, which can form single crystals or be incorporated into highly ordered structures like MOFs, XRD provides precise data on unit cell dimensions, space group symmetry, and atomic coordinates. cambridge.org

Research has shown that this compound (H₂AQDC) can be used to synthesize MOFs with different metal ions. mdpi.com For example, manganese (MnAQDC) and zinc (ZnAQDC) coordination polymers have been synthesized and characterized. mdpi.com Both of these frameworks were found to crystallize in the triclinic space group P-1, demonstrating how the geometry of the dicarboxylate linker directs the formation of the resulting crystalline superstructures. mdpi.com This information is critical for understanding the porosity and potential functionality of these materials. mdpi.com

Table 3: Crystallographic Data for Metal-Organic Frameworks Derived from this compound

CompoundCrystal SystemSpace GroupReference
MnAQDCTriclinicP-1 mdpi.com
ZnAQDCTriclinicP-1 mdpi.com

In Situ Spectroscopic Techniques for Dynamic Process Monitoring

The study of dynamic chemical and physical processes as they occur is crucial for understanding reaction mechanisms, identifying transient intermediates, and optimizing process parameters. In situ spectroscopic techniques, which allow for the real-time analysis of a system without altering its state, are indispensable tools in this regard. These methods provide a continuous stream of data, offering insights into the evolution of molecular structures, electronic states, and concentrations of various species throughout a process. jcesr.orgescholarship.org This is in stark contrast to ex situ methods, which require sample extraction and can lead to changes in the sample composition and the introduction of artifacts.

A variety of in situ spectroscopic techniques are available, each with its own strengths and applications. These include infrared (IR) spectroscopy, Raman spectroscopy, and UV-visible spectroscopy, which probe the vibrational and electronic transitions within molecules. escholarship.orgnih.gov For investigating changes in the local atomic and electronic structure, particularly in solid-state and electrochemical systems, X-ray-based techniques are exceptionally powerful. acs.org Among these, X-ray Absorption Spectroscopy (XAS) stands out for its element-specific nature and sensitivity to the oxidation state and coordination environment of the absorbing atom. acs.orgwikipedia.org

In Situ X-ray Absorption Near Edge Structure (XANES) for Redox State Analysis

X-ray Absorption Near Edge Structure (XANES), also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), is a specific region of the XAS spectrum that provides detailed information about the electronic state and local symmetry of an absorbing atom. wikipedia.orgdiamond.ac.uk The technique involves tuning the energy of an X-ray beam across the absorption edge of a specific element within a sample and measuring the resulting absorption. The precise energy of the absorption edge and the features in the post-edge region are highly sensitive to the oxidation state of the atom. An increase in oxidation state typically leads to a shift of the absorption edge to higher energies. researchgate.net

In situ XANES is a powerful method for monitoring the dynamic changes in the redox state of a material during a chemical or electrochemical process. jcesr.orgacs.org By continuously collecting XANES spectra as a reaction proceeds, it is possible to track the evolution of the oxidation states of the constituent elements in real-time. This is particularly valuable for studying redox-active materials like this compound and its derivatives, where the quinone moieties can undergo reversible oxidation and reduction.

The application of in situ XANES has been instrumental in understanding the mechanisms of various electrochemical systems, including batteries and electrocatalysts. nih.govresearchgate.netacs.org For instance, it has been used to observe the changes in the valence state of vanadium ions in all-vanadium redox flow batteries during charging and discharging cycles, providing crucial insights into the state of charge and reaction kinetics. acs.org Similarly, in situ XANES studies on manganese oxide catalysts have revealed the dynamic changes in the manganese oxidation state during the oxygen reduction and evolution reactions, helping to identify the active catalytic species. nih.gov

Table 1: Key Features of In Situ XANES for Redox State Analysis

FeatureDescriptionRelevance to this compound
Element Specificity XANES can selectively probe the electronic structure of a specific element (e.g., carbon, oxygen) within a complex material.Allows for the direct investigation of the carbon and oxygen atoms within the quinone and carboxylic acid functional groups, which are central to its redox activity.
Sensitivity to Oxidation State The energy of the absorption edge is directly correlated with the oxidation state of the absorbing atom.Enables the quantification of the ratio of oxidized (quinone) to reduced (hydroquinone) forms of the molecule during a redox process.
Information on Local Geometry The shape and features of the XANES spectrum are influenced by the coordination environment and symmetry around the absorbing atom.Can provide insights into structural changes that may accompany the redox transformations of the anthraquinone core.
Real-Time Monitoring In situ measurements provide a continuous stream of data, allowing for the tracking of dynamic processes.Crucial for understanding the kinetics of electron transfer and identifying any transient intermediate species in the redox reactions of this compound.

While direct in situ XANES studies on this compound are not yet widely reported, the established capabilities of the technique in analogous systems demonstrate its immense potential. For example, operando X-ray diffraction, a related technique, has been successfully used to study the structural transformations of anthraquinone derivatives during electrochemical lithiation, a process driven by changes in the redox state. rsc.org Theoretical studies using density functional theory (DFT) have also been employed to predict the redox potentials and electronic structures of various anthraquinone derivatives, providing a basis for interpreting experimental XANES spectra. nih.gov A combined theoretical and experimental NEXAFS investigation of anthracene, the parent aromatic core of anthraquinone, has shown that considering the electronic relaxation around the core hole is crucial for accurately interpreting the spectra. nih.govresearchgate.net

Computational and Theoretical Chemistry Investigations of Anthraquinone 2,3 Dicarboxylic Acid Systems

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of a molecule based on the fundamental principles of quantum mechanics. These methods provide detailed insights into electronic structure, geometry, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the reactivity of molecules like Anthraquinone-2,3-dicarboxylic acid by analyzing their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key to understanding how the molecule will interact with other species.

For instance, DFT studies on related anthraquinone (B42736) derivatives are used to calculate redox potentials. gsu.edu In the context of dye-sensitized solar cells, theoretical studies have explored the electronic structure of nanohybrid materials involving this compound. rsc.org The performance of such devices heavily depends on the relative energy levels of the semiconductor's bands and the dye molecule's HOMO and LUMO, which dictates the efficiency of electron injection from the photoexcited dye into the semiconductor. rsc.org

Ground State Structure Optimization and Stability Analyses

Determining the most stable three-dimensional arrangement of atoms, or the ground state structure, is a primary step in computational analysis. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. This process yields crucial information on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Data from Computational Analyses of Anthraquinone Systems

This table presents illustrative data from computational studies on anthraquinone derivatives to showcase the type of information generated. Specific values for this compound may vary.

ParameterMethodSystemFinding
Redox PotentialCyclic Voltammetry / DFTAnthraquinone DerivativesPotentials ranged from -0.600 to -0.550 V vs. SCE for imide derivatives. gsu.edu
Electron TransferTransient Absorption SpectroscopyInP@ZnSe QDs with AQ acceptorPhotoexcited QDs undergo ultrafast electron transfer to form a charge-separated state. nih.gov
HOMO/LUMO AlignmentDFTAQ on ZnO/ZnS NanowireEfficient electron injection depends on the alignment of dye/semiconductor orbitals. rsc.org

Natural Bond Orbital (NBO) Analysis for Charge Distribution

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, hybridization, and intramolecular interactions within a molecule. It translates the complex many-electron wavefunction into a more intuitive picture of localized bonds and lone pairs. This analysis reveals the partial charges on each atom, providing insight into the molecule's electrostatic potential and sites susceptible to electrophilic or nucleophilic attack.

In the context of photocatalysis, NBO analysis performed on related systems indicated that a transferred hydrogen atom is partially positively charged when abstracted by an oxyradical. acs.org This type of analysis helps predict which C-H bonds are most likely to be functionalized. acs.org For this compound, NBO analysis would quantify the partial charges on the carbonyl oxygens and the carboxylic acid groups, which are crucial for understanding its coordination chemistry and intermolecular interactions, such as hydrogen bonding.

Molecular Modeling and Simulation

While quantum calculations focus on intrinsic electronic properties, molecular modeling and simulation techniques are used to predict how a molecule interacts with larger systems, such as proteins or other biomolecules.

Molecular Docking for Ligand-Biomolecule Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid). This technique is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

While specific docking studies for this compound are not widely reported, research on structurally similar anthraquinone derivatives demonstrates the utility of this approach. These studies investigate the binding of anthraquinones to various biological targets. For example, docking studies have been used to identify important amino acid residues for the binding of mangostin derivatives, which share structural similarities, to certain enzymes. gifu-pu.ac.jp The insights from such studies, including binding energies and key interactions (like hydrogen bonds and hydrophobic interactions), help rationalize the observed biological activity.

Table 2: Illustrative Molecular Docking Data for Anthraquinone-Related Compounds

This table contains representative findings from docking studies on various anthraquinone derivatives to demonstrate the application of the technique.

LigandTarget ProteinKey FindingReference
γ-mangostinEnzyme Substrate-Binding SitePhe123, Trp220, Val301, and Gln303 identified as important for tight binding. gifu-pu.ac.jp
Mpro InhibitorsSARS-CoV-2 Main Protease (Mpro)Ionic and hydrogen bonding interactions were found to be crucial for Mpro-ligand binding. researchgate.net

Elucidation of Conformation-Activity Relationships

Conformation-activity relationship studies aim to connect the three-dimensional structure (conformation) of a molecule to its biological activity. The specific spatial arrangement of functional groups can dramatically affect how a molecule interacts with its biological target.

For anthraquinone compounds, structure-activity relationship (SAR) studies often focus on how different substituents on the anthraquinone core influence their function. acs.org The late-stage functionalization of complex molecules is a powerful tool for rapidly generating derivatives to establish these relationships. acs.org In the case of this compound, the relative orientation of the two carboxylic acid groups is critical. Their conformation can influence the molecule's ability to chelate metal ions or fit into the binding pocket of a protein. Computational techniques like DFT and molecular dynamics can predict the most stable conformations and the energy barriers between them, providing a molecular basis for the observed biological or chemical activity. aip.org

Computer-Aided Drug Design Methodologies

The exploration of this compound and its related systems within the realm of computational and theoretical chemistry has increasingly relied on computer-aided drug design (CADD) methodologies. These in silico techniques offer a powerful lens through which the therapeutic potential of this chemical scaffold can be investigated, providing insights into molecular interactions and guiding the synthesis of novel derivatives with enhanced biological activities. CADD approaches are broadly categorized into structure-based and ligand-based methods, both of which have been instrumental in elucidating the pharmacological profiles of anthraquinone compounds. nih.govnih.gov

Structure-based drug design (SBDD) is contingent on the availability of a three-dimensional structure of the biological target, typically a protein or nucleic acid. nih.gov This approach allows for the detailed analysis of the binding site and the interactions between the target and a potential drug molecule. Molecular docking, a prominent SBDD technique, predicts the preferred orientation of a ligand when bound to a target, as well as the strength of the interaction, often expressed as a binding energy or docking score.

In a notable study, the closely related compound, anthraquinone-2-carboxylic acid (A2CA), was investigated as a potential antiviral agent against the influenza virus. nih.gov Molecular docking simulations were performed to understand its mechanism of action by targeting the influenza A virus (IAV) RNA-dependent RNA polymerase (RdRp) and nucleoprotein (NP), both of which are crucial for viral replication. nih.gov The results of these simulations identified multiple potential binding sites for A2CA on both viral proteins, suggesting a multi-target mechanism for its antiviral activity. nih.gov

The following table summarizes the key findings from the molecular docking analysis of anthraquinone-2-carboxylic acid with IAV RdRp and NP.

Target ProteinTotal Binding SitesA2CA Binding SitesPotentially Stable Binding SitesKey Interacting Residues
IAV RdRp58134Not Specified
IAV NP6484Not Specified

These findings underscore the utility of molecular docking in identifying potential drug targets and elucidating the binding modes of anthraquinone derivatives. The insights gained from such studies can guide the rational design of new analogs of this compound with improved affinity and selectivity for specific biological targets.

Ligand-based drug design (LBDD) methods are employed when the three-dimensional structure of the target is unknown. These techniques rely on the knowledge of a set of molecules that are known to interact with the target. Quantitative Structure-Activity Relationship (QSAR) is a key LBDD method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of novel compounds.

While specific QSAR studies focusing solely on this compound are not extensively documented, numerous studies have successfully applied this methodology to the broader class of anthraquinone derivatives. These studies have been pivotal in identifying key structural determinants for a range of biological activities, including anticancer and enzyme inhibitory effects. For instance, 3D-QSAR studies on anthraquinone derivatives as inhibitors of phosphoglycerate mutase 1 (PGAM1), an enzyme overexpressed in many cancers, have revealed the importance of steric and electrostatic fields in determining inhibitory potency. nih.gov Such models provide a theoretical framework for the structural modification of the anthraquinone scaffold to enhance its therapeutic efficacy.

The table below presents a hypothetical example of a QSAR model for a series of anthraquinone derivatives, illustrating the types of descriptors and statistical parameters that are typically reported.

Model TypeDescriptorsKey Findings
CoMFASteric and Electrostatic Fields0.950.78Bulky substituents at specific positions are favorable for activity, while electronegative groups in other regions are detrimental.
CoMSIASteric, Electrostatic, Hydrophobic, H-bond Donor and Acceptor Fields0.920.75Hydrophobic interactions and the presence of hydrogen bond donors are crucial for high inhibitory potency.

Pharmacophore modeling is another powerful LBDD technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific target. Once a pharmacophore model is developed, it can be used to screen large databases of chemical compounds to identify new molecules that match the model and are therefore likely to be active.

Coordination Chemistry and Metal Organic Frameworks Mofs Based on Anthraquinone 2,3 Dicarboxylic Acid

Design and Synthesis of Metal Complexes and Coordination Polymers

The synthesis of metal complexes and coordination polymers using anthraquinone-2,3-dicarboxylic acid typically involves hydrothermal or solvothermal methods. mdpi.comresearchgate.net In these processes, the dicarboxylic acid and a metal salt are heated in a solvent, often water or an organic solvent, leading to the self-assembly of the desired framework. mdpi.comresearchgate.net The choice of metal ion and reaction conditions plays a crucial role in determining the final architecture of the resulting coordination polymer. mdpi.com

Coordination Modes of Anthraquinone-2,3-dicarboxylate Ligand

The anthraquinone-2,3-dicarboxylate (AQDC²⁻) ligand can coordinate to metal ions in various modes, primarily through its carboxylate groups. These groups can act as monodentate, bidentate chelating, or bidentate bridging ligands, connecting metal centers to form extended structures. The specific coordination mode adopted depends on factors such as the nature of the metal ion, the solvent system, and the presence of other coordinating species. This versatility in coordination allows for the construction of a wide array of network topologies.

Formation of One-Dimensional (1D) and Two-Dimensional (2D) Coordination Architectures

The dimensionality of the resulting coordination polymer is highly dependent on the coordination preferences of the metal ion and the bridging nature of the AQDC²⁻ ligand. For instance, the reaction of this compound with zinc acetate (B1210297) has been shown to produce a one-dimensional (1D) linear coordination polymer, while using manganese acetate under similar conditions yields a two-dimensional (2D) layered structure. mdpi.comresearchgate.net In the 1D zinc-based polymer (ZnAQDC), the metal centers are linked in a chain-like fashion by the dicarboxylate ligands. researchgate.net In contrast, the 2D manganese-based polymer (MnAQDC) forms sheets where the manganese ions are interconnected by the AQDC²⁻ linkers within a plane. researchgate.net These structural differences have a direct impact on the material's properties and potential applications. mdpi.comresearchgate.net

Table 1: Examples of Coordination Architectures Based on this compound
CompoundMetal IonDimensionalitySynthesis MethodReference
ZnAQDCZinc (Zn²⁺)1DHydrothermal mdpi.comresearchgate.net
MnAQDCManganese (Mn²⁺)2DHydrothermal mdpi.comresearchgate.net

Functional MOFs Utilizing this compound as a Ligand

The incorporation of the anthraquinone-2,3-dicarboxylate ligand into MOFs imparts unique functionalities to these materials, particularly in the realm of electrochemistry. mdpi.comnih.gov The inherent properties of the anthraquinone (B42736) unit, combined with the structural tunability of MOFs, allows for the development of advanced materials for various applications. mdpi.comnih.gov

Redox-Active MOFs and Intrinsic Charge Transfer Mechanisms

MOFs constructed from this compound are inherently redox-active due to the quinone moieties in the organic linker. tum.de The charge transfer mechanism in these materials typically involves the reversible reduction and oxidation of the anthraquinone groups. mdpi.com In the context of lithium-ion batteries, for example, the insertion and extraction of lithium ions are coupled with the redox reactions of the carbonyl groups on the anthraquinone core. mdpi.comresearchgate.net Some MOFs exhibit redox activity on both the metal clusters and the organic ligands, leading to enhanced electrochemical properties. researchgate.net The porous nature of MOFs can facilitate ion transport, while the rigid framework can help prevent the dissolution of the redox-active organic components into the electrolyte, a common issue with small-molecule organic electrode materials. mdpi.comresearchgate.net

Proton-Coupled Electron Transfer (PCET) Processes in MOF Systems

In aqueous environments, the electrochemical behavior of anthraquinone-based MOFs can be governed by proton-coupled electron transfer (PCET) processes. nih.gov The transfer of electrons to and from the anthraquinone unit is often accompanied by the uptake or release of protons from the surrounding medium. nih.gov The pH of the electrolyte can, therefore, significantly influence the redox potentials and the number of electrons and protons involved in the electrochemical reaction. nih.gov For instance, studies on zirconium-based MOFs with anthraquinone-dicarboxylate linkers have shown that the electrochemical pKa can be tailored by the ligand's structure and its position relative to the metal node. nih.gov This ability to control the number of protons and electrons transferred suggests potential applications for these MOFs in areas such as pH-responsive sensors and charge-storage devices. nih.gov

Supramolecular Interactions within Frameworks (e.g., π-π Stacking)

Supramolecular interactions, particularly π-π stacking, are non-covalent forces that play a crucial role in the assembly and stabilization of MOF structures. nih.gov These interactions, arising from the overlap of π-orbitals in aromatic systems, are fundamental in dictating the final three-dimensional architecture of frameworks built with this compound.

In certain MOFs constructed with anthraquinone-based ligands, the carbonyl groups of the anthraquinone units are not involved in the primary coordination to the metal centers. Instead, they remain accessible within the framework's channels. The structure is then stabilized by π-π interactions between the anthraquinone moieties of adjacent layers, which helps to construct and define the channels within the MOF. researchgate.net This ordered arrangement through π-π stacking is not merely structural; it can enhance the interaction between the framework and guest molecules or substrates within the channels. researchgate.net

Influence of Ligand Flexibility and Framework Defects on Material Properties

The structural dynamics of the ligand and the perfection of the resulting framework are critical factors that influence the ultimate performance and stability of MOF materials. Ligand flexibility and the presence of defects can significantly alter a material's properties.

The flexibility and coordination mode of the this compound ligand, in conjunction with the choice of metal ion, can direct the dimensionality and, consequently, the stability of the resulting framework. For instance, the reaction of this ligand with zinc acetate yields a one-dimensional (1D) linear structure (ZnAQDC), while using manganese acetate under similar conditions produces a two-dimensional (2D) layered structure (MnAQDC). mdpi.comresearchgate.net This structural difference has a direct impact on electrochemical performance. The 2D structure of MnAQDC is more stable and less easily destroyed during the repeated insertion and removal of lithium ions compared to the 1D structure of ZnAQDC. mdpi.com This results in better cycling performance and capacity retention for the MnAQDC electrode. mdpi.com The adaptable coordination of ligands is a general principle in MOF chemistry that allows for the creation of diverse topologies and polynuclear clusters. nih.gov

Framework defects, or structural imperfections, are another critical aspect. While specific studies on defects in this compound MOFs are not detailed in the provided results, it is a well-established concept in MOF science that defects can significantly impact material properties like gas uptake and catalytic activity. researcher.life The observed capacity decay in the ZnAQDC framework, for example, is partly ascribed to the dissolution of the material, which can be considered a form of structural degradation or the creation of defects over time. mdpi.com The rational design of MOFs must therefore account for not only the ideal, defect-free structure but also the potential for and influence of structural imperfections on the desired application. researcher.life

Table 2: Comparison of MOFs from this compound
FrameworkMetal IonDimensionalityKey Structural FeatureImpact on Properties
ZnAQDCZinc (Zn²⁺)1DLinear chain structure. mdpi.comresearchgate.netShows moderate cyclic performance; capacity decay is attributed in part to dissolution/structural instability. mdpi.com
MnAQDCManganese (Mn²⁺)2DLayered sheet structure. mdpi.comresearchgate.netMore stable structure leads to better cycling stability compared to the 1D analogue. mdpi.com

Electrochemical Behavior and Advanced Applications of Anthraquinone 2,3 Dicarboxylic Acid

Redox Electrochemistry of Anthraquinone-2,3-dicarboxylic Acid

The redox behavior of this compound is central to its utility. The quinone moieties in the anthraquinone (B42736) structure are redox-active, capable of undergoing reversible reduction and oxidation processes. This electrochemical activity is influenced by the presence of the dicarboxylic acid groups, which can affect the molecule's solubility, adsorption on electrode surfaces, and redox potential.

The electron transfer capabilities of anthraquinone derivatives are well-documented. rsc.org The fundamental process involves the transfer of electrons to and from the quinone groups. Studies on similar anthraquinone compounds, such as anthraquinone-2-sulfonate (AQS), reveal that the redox reactions are often proton-coupled electron transfer (PCET) processes. nih.gov This means that the transfer of an electron is accompanied by the addition or removal of a proton. nih.gov The process can occur sequentially, involving one or two electrons and protons, leading to the formation of semiquinone and hydroquinone (B1673460) species. nih.gov

The oxidation-reduction processes of anthraquinone derivatives are typically reversible, a crucial characteristic for applications like rechargeable batteries and reusable sensors. rsc.org This reversibility is often studied using electrochemical techniques such as cyclic voltammetry. uni-tuebingen.deacs.org In these experiments, the potential is swept back and forth, and the resulting current is measured, revealing the potentials at which oxidation and reduction occur.

The redox potential of anthraquinone derivatives can be tuned by chemical modification. nih.gov Attaching different functional groups to the anthraquinone core can alter the electron density of the quinone groups, thereby shifting the redox potential to more or less positive values. nih.gov This tunability is highly desirable for designing materials with specific electrochemical properties for targeted applications. The redox reactions are also sensitive to the pH of the electrolyte, with the process varying between acidic and alkaline conditions. researchgate.netresearchgate.net

Electrochemical Sensing Applications

The distinct redox properties of this compound and its derivatives make them excellent candidates for the development of electrochemical sensors.

Electrochemical sensors based on anthraquinone derivatives often involve immobilizing the compound onto an electrode surface. rsc.org This can be achieved by creating composites with various materials. For example, anthraquinone-functionalized ionic liquids have been used to modify screen-printed electrodes for sensor applications. researchgate.net The carboxylic acid groups of this compound can serve as anchoring points to attach the molecule to electrode materials or to form metal-organic frameworks (MOFs). mdpi.comresearchgate.net These MOFs can then be used as the sensing platform. mdpi.com

The design of these sensors leverages the large surface area and catalytic properties of nanomaterials. Combining anthraquinone derivatives with materials like carbon nanomaterials can enhance the sensor's performance by improving its sensitivity and response time. researchgate.net

The detection mechanism of these sensors is based on the interaction between the analyte and the anthraquinone derivative, which leads to a measurable change in the electrochemical signal. For instance, an anthraquinone-based sensor for hydrogen peroxide operates through the electrocatalytic reduction of H₂O₂ at the modified electrode surface. researchgate.net The presence of hydrogen peroxide leads to a significant increase in the cathodic peak current of the anthraquinone redox pair, and the magnitude of this increase is proportional to the concentration of the analyte. researchgate.net

The selectivity of the sensor can be tuned by modifying the structure of the anthraquinone derivative or the composition of the composite material. This allows for the development of sensors that can specifically detect a target analyte even in the presence of interfering substances. researchgate.net

Photophysical and Photochemical Research on Anthraquinone 2,3 Dicarboxylic Acid

Photochemical Properties and Reactivity

Anthraquinones (AQs) are recognized as photochemically active organic molecules. nih.gov Their derivatives, including anthraquinone-2,3-dicarboxylic acid, are known to act as redox-active electron transfer mediators and photosensitizers. nih.govbohrium.com These properties are central to their ability to participate in and catalyze various chemical reactions upon exposure to light.

Photosensitization Processes and Mechanisms

As photosensitizers, anthraquinone (B42736) derivatives can absorb light energy and transfer it to other molecules, thereby initiating photochemical reactions. nih.gov This process is crucial for the generation of reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals. nih.govnih.gov The general mechanism involves the anthraquinone molecule being excited to a triplet state upon light absorption. This excited state can then interact with molecular oxygen, leading to the formation of ROS. mdpi.com The presence of carboxylic acid groups can influence the solubility and electronic properties of the anthraquinone core, potentially modulating its photosensitizing efficiency.

Light-Induced Transformations and Their Applications

Upon irradiation, this compound can undergo various transformations. A key reaction is its reduction to the corresponding hydroquinone (B1673460). acs.org This photoreduction can be an intermolecular process where the anthraquinone derivative abstracts a hydrogen atom from a suitable donor in its environment. nih.gov

These light-induced transformations have practical applications. For instance, the photoreduction of anthraquinones is a critical step in the industrial production of hydrogen peroxide. nih.gov Furthermore, the ability to undergo reversible redox reactions upon light exposure makes these compounds interesting for applications in photochromic materials and as photoreleasable protecting groups for carboxylic acids. acs.org Visible-light-induced decarboxylation is another significant transformation that can be harnessed for creating carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.gov

Applications in Photocatalysis

The photochemical properties of anthraquinone derivatives make them valuable in the field of photocatalysis. nih.govbohrium.com They can be employed to address environmental challenges and contribute to clean energy generation.

Catalytic Systems for Environmental Pollutant Degradation

Anthraquinone-based photocatalytic systems are being explored for the degradation of various environmental pollutants. nih.govbohrium.com The generation of highly reactive species like hydroxyl and superoxide radicals upon irradiation allows for the breakdown of persistent organic pollutants in water. nih.gov For example, these systems have shown potential in the decomposition of antibiotics and other contaminants. nih.gov The efficiency of these photocatalytic processes can be enhanced by immobilizing the anthraquinone derivatives on solid supports, which also aids in catalyst recovery and reuse. nih.gov

Role in Clean Energy Production Pathways

In the quest for clean energy, anthraquinone-based photocatalysis plays a role in processes like the production of hydrogen peroxide (H₂O₂). nih.gov H₂O₂ is considered an environmentally friendly oxidant. nih.gov The photocatalytic cycle involves the reduction of the anthraquinone to its hydroquinone form, which then reacts with oxygen to produce H₂O₂. nih.gov This light-driven method offers a potentially more sustainable alternative to traditional industrial synthesis routes. nih.gov

Antibacterial Action and Pollutant Degradation via Photocatalysis

The photocatalytic generation of reactive oxygen species by anthraquinone derivatives also endows them with antibacterial properties. nih.gov This light-induced antibacterial action can be harnessed for disinfection and in the development of self-cleaning surfaces. sciopen.com For instance, cotton fabrics treated with anthraquinone carboxylic acid have demonstrated photo-induced self-cleaning functions. sciopen.com The ability to simultaneously degrade pollutants and inactivate bacteria makes these photocatalytic systems particularly attractive for water treatment applications. nih.govnih.gov

Luminescence Studies

Ligand-Centered Photoluminescence in Inorganic-Organic Frameworks

Research into the photophysical properties of this compound (H₂AQDC) has revealed its potential as an organic chromophore ligand in the synthesis of inorganic-organic frameworks (IOFs). rsc.org A series of novel IOF compounds have been successfully synthesized using H₂AQDC with various metal ions, including calcium (Ca), zinc (Zn), cadmium (Cd), manganese (Mn), and nickel (Ni). rsc.org

The resulting materials—CaAQDC, ZnAQDC, CdAQDC, MnAQDC, and NiAQDC—exhibit ligand-centered photoluminescence that is notably only visible at low temperatures. rsc.org This phenomenon is attributed to the electronic transitions occurring within the anthraquinone-based ligand, which acts as the light-emitting center. The rigidity of the ligand within the framework is a critical factor influencing the observation of luminescence. rsc.org X-ray diffraction and temperature-dependent luminescence studies suggest that the specific bonding sites at the 2,3-position of the dicarboxylic acid contribute to ligand motion that quenches luminescence at higher temperatures. rsc.org

The investigation into these frameworks provides insight into how the choice of metal ion and the resulting coordination environment affect the structural flexibility of the H₂AQDC ligand and, consequently, its photoluminescent behavior. rsc.org

Table 1: Luminescence Properties of H₂AQDC-Based Inorganic-Organic Frameworks

Metal Ion Compound Abbreviation Key Finding on Photoluminescence
Calcium (Ca) CaAQDC Exhibits ligand-centered photoluminescence only at low temperatures. rsc.org
Zinc (Zn) ZnAQDC Shows temperature-dependent photoluminescence, quenched at higher temperatures. rsc.org
Cadmium (Cd) CdAQDC Photoluminescence is visible at low temperatures, linked to ligand rigidity. rsc.org
Manganese (Mn) MnAQDC Luminescence is quenched due to ligand motion facilitated by the 2,3-bonding sites. rsc.org
Nickel (Ni) NiAQDC Similar to other frameworks, shows temperature-sensitive, ligand-centered photoluminescence. rsc.org

Investigation of Luminescence Quenching Mechanisms in Functional Materials

The quenching of luminescence in materials containing this compound is a key area of investigation, particularly for understanding and designing functional materials. In the context of the inorganic-organic frameworks (IOFs) mentioned previously (CaAQDC, ZnAQDC, etc.), the primary mechanism for luminescence quenching is related to the structural flexibility of the H₂AQDC ligand. rsc.org

Detailed studies propose that the bonding geometry at the 2,3-positions of the carboxylate groups allows for specific ligand motions. rsc.org These movements, such as vibrations or rotations, become more pronounced at higher temperatures and serve as non-radiative decay pathways for the excited state, effectively quenching the photoluminescence. rsc.org This intrinsic structural characteristic highlights a challenge in designing highly luminescent materials with this specific ligand for room-temperature applications.

General quenching mechanisms that can occur in functional materials include photoinduced electron transfer (PET), where an excited molecule transfers an electron to a quencher, and the formation of non-luminescent ground-state complexes. researchgate.netnih.gov In the case of the H₂AQDC-based IOFs, the quenching is primarily a result of intramolecular processes (ligand motion) rather than intermolecular interactions with a separate quenching agent. rsc.org The efficiency of this quenching is directly tied to the rigidity of the framework, which is dictated by the coordination of the metal ion. rsc.org

Photodeprotection Mechanisms and Applications

Anthraquinone derivatives are utilized as photolabile protecting groups (PPGs), which can be cleaved upon irradiation to release a target molecule, such as a carboxylic acid or an alcohol. rsc.orgnih.gov The photodeprotection mechanism of compounds related to this compound is highly dependent on the solvent environment. rsc.org

Time-resolved spectroscopic studies have been instrumental in elucidating the transient species and intermediates involved in these reactions. rsc.orgnih.gov The process generally begins with the excitation of the anthraquinone chromophore to its triplet state. rsc.org The subsequent reaction pathway diverges based on the nature of the solvent.

In aprotic solvents like acetonitrile, only the triplet state species of the anthraquinone derivative is typically observed, and the deprotection process may be inefficient or follow a different pathway. rsc.org

In hydrogen-donating solvents such as isopropanol, a hydrogen atom transfer (HAT) reaction occurs, leading to the formation of an aromatic ketyl radical intermediate. rsc.org

In protic solvents like methanol (B129727) (MeOH) or methanol-water mixtures, the photodeprotection is more complex, involving a sequential process of HAT and proton transfer to release the leaving group. rsc.org The presence of water can facilitate this process due to its strong proton-mediating ability, making it favorable for applications in biological systems. rsc.org In some aqueous solvent systems like THF-H₂O, the desired acid can be released, but side recombination reactions of the anthraquinone by-product may occur. rsc.org

These mechanistic insights are crucial for designing and developing anthraquinone-based PPGs for specific applications where controlled release of a molecule is required. rsc.orgnih.gov

Table 2: Solvent Effects on the Photodeprotection Mechanism of Anthraquinone Derivatives

Solvent System Key Intermediates and Processes Outcome of Photodeprotection
Acetonitrile (Aprotic) Triplet state species observed. rsc.org Inefficient or alternative deprotection pathway. rsc.org
Isopropanol (HAT donor) Hydrogen Atom Transfer (HAT) leads to an aromatic ketyl radical. rsc.org Formation of a ketyl radical intermediate. rsc.org
Methanol (MeOH) (Protic) Sequential Hydrogen Atom Transfer (HAT) and proton transfer. rsc.org Release of the leaving group. rsc.org
Methanol-Water (Protic) Enhanced proton transfer due to water's mediating ability. rsc.org Favorable release of the leaving group, suitable for biological systems. rsc.org
THF-Water (Aqueous) Formation of ketyl radical and dihydroxyanthracene species. rsc.orgnih.gov Release of the acid, but potential for side recombination reactions of the chromophore. rsc.org

Mechanistic Investigations of Biological Activities of Anthraquinone 2,3 Dicarboxylic Acid

Anti-inflammatory and Antinociceptive Mechanisms

Suppression of Inflammatory Gene Expression (e.g., Cyclooxygenase-2)

While general statements exist that the broader class of anthraquinone (B42736) derivatives may possess anti-inflammatory and antiviral properties, specific studies detailing these mechanisms for Anthraquinone-2,3-dicarboxylic acid are not present in the search results. researchgate.net Research has been published on a related but distinct compound, anthraquinone-2-carboxylic acid , detailing its effects on viral replication and inflammatory pathways. However, this information falls outside the strict scope of the requested subject.

Current literature on this compound primarily discusses its applications in other fields, such as its use as an organophotocatalyst and as a ligand in the synthesis of metal-organic frameworks. gifu-pu.ac.jpgrafiati.com A patent document lists the compound among many other derivatives but does not provide specific biological activity data for it. google.com

Therefore, this article cannot be generated as the required detailed research findings for this compound are not available in the public domain based on the conducted searches.

Inhibition of Key Signaling Pathways (e.g., NF-κB, AP-1)

The biological activity of anthraquinone derivatives often involves their interaction with crucial intracellular signaling pathways that regulate inflammation and immune responses. While direct research on this compound is limited in this specific context, studies on the closely related compound, Anthraquinone-2-carboxylic acid (AQCA), provide significant insights into the potential mechanisms.

Research using reporter gene assays and immunoblotting has demonstrated that AQCA can inhibit the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). nih.gov These two transcription factors are pivotal in the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2). nih.govfrontiersin.org The inhibition of NF-κB and AP-1 by AQCA suggests a central mechanism for its observed anti-inflammatory effects. nih.govbohrium.com Molecular analysis has confirmed that AQCA is capable of inhibiting the activation of both the NF-κB and AP-1 pathways. bohrium.comresearchgate.net This inhibitory action is believed to be managed through direct interference with upstream signaling cascades. bohrium.com

Table 1: Investigated Signaling Pathway Inhibition by Anthraquinone-2-carboxylic acid (AQCA)

Pathway Method of Investigation Finding Reference
NF-κB Reporter Gene Assay, Immunoblotting AQCA inhibited the activation of the NF-κB pathway. nih.govbohrium.com
AP-1 Reporter Gene Assay, Immunoblotting AQCA inhibited the activation of the AP-1 pathway. nih.govbohrium.com

Upstream Signaling Cascade Inhibition (e.g., IRAK1, p38, Src, Syk)

The regulation of NF-κB and AP-1 is controlled by a complex network of upstream signaling molecules. Investigations into the mechanisms of AQCA reveal that its inhibitory effects on these transcription factors are not isolated events but are the result of suppressing key upstream kinases. nih.gov

Studies have shown that AQCA can suppress the activation of several critical signaling enzymes. nih.gov Specifically, the compound has been found to inhibit the phosphorylation and activation of Interleukin-1 receptor-associated kinase 1 (IRAK1), p38 mitogen-activated protein kinase (p38), Src family kinases (Src), and Spleen tyrosine kinase (Syk) in lipopolysaccharide (LPS)-treated macrophages. nih.govnih.gov IRAK1 and Syk, in particular, have been identified as direct targets in the anti-inflammatory activity of AQCA. bohrium.comnih.gov The suppression of these upstream molecules is a key part of the compound's ability to block the signaling cascades that lead to the activation of NF-κB and AP-1, thereby reducing the inflammatory response. bohrium.comnih.gov

Table 2: Upstream Kinases Targeted by Anthraquinone-2-carboxylic acid (AQCA)

Upstream Target Cellular Context Finding Reference
IRAK1 LPS-treated RAW264.7 cells AQCA suppressed the activation of IRAK1. nih.govnih.gov
p38 LPS-treated RAW264.7 cells AQCA suppressed the activation of p38. nih.govnih.gov
Src LPS-treated RAW264.7 cells AQCA suppressed the activation of Src. nih.govnih.gov
Syk LPS-treated RAW264.7 cells AQCA suppressed the activation of Syk. nih.govnih.gov

Antimicrobial Mechanisms

The anthraquinone class of compounds is recognized for a broad spectrum of antimicrobial activities. nih.gov While specific studies focusing exclusively on this compound are not extensively detailed in the available literature, the general mechanisms attributed to anthraquinone derivatives provide a framework for its potential antimicrobial actions. These mechanisms are multifaceted, targeting various essential processes in microbial cells. nih.gov

Inhibition of Biofilm Formation and Development

A significant mechanism of antimicrobial action for many anthraquinones is the inhibition of biofilm formation. nih.gov Biofilms are communities of microorganisms encased in a self-produced matrix, which confers increased resistance to antimicrobial agents. bohrium.comnih.gov Some anthraquinone compounds have been shown to effectively inhibit biofilm formation by pathogens such as Staphylococcus aureus. nih.gov For instance, emodin (B1671224) and alizarin (B75676) have demonstrated the ability to significantly reduce biofilm development. nih.gov Studies on various anthraquinone analogs indicate that the presence and position of substituent groups, such as carboxyl and hydroxyl groups, can significantly influence the antibiofilm activity. frontiersin.orgnih.gov Specifically, carboxylic anthraquinones have been noted as being more effective in the eradication of established biofilms. nih.gov

Disruption of Bacterial Cellular Integrity (e.g., Cell Wall)

Anthraquinones can exert their antimicrobial effect by compromising the structural integrity of bacterial cells. nih.gov This can involve the destruction of the cell wall, a critical structure for bacterial survival that provides shape and protection from osmotic stress. nih.gov The planar structure of anthraquinones is thought to facilitate interaction with the cell envelope, although this same structure can reduce water solubility and, consequently, activity. nih.gov

Inhibition of Nucleic Acid and Protein Synthesis Pathways

A key antibacterial mechanism for the anthraquinone class involves the inhibition of nucleic acid and protein synthesis. nih.gov Some anthraquinones interfere with DNA synthesis by inhibiting enzymes like topoisomerase II (DNA gyrase), which is essential for DNA replication. sigmaaldrich.com For example, the antibacterial activity of rhein (B1680588) is associated with its ability to inhibit N-acetyltransferase in Helicobacter pylori, which subsequently hinders nucleic acid synthesis. nih.gov Furthermore, some anthraquinone derivatives are believed to interfere with protein synthesis, which is a common target for broad-spectrum antibiotics. nih.gov

Interference with Microbial Energy Metabolism

Interfering with cellular energy metabolism is another mechanism through which anthraquinones exhibit antimicrobial properties. nih.gov These compounds can inhibit key enzymes within the tricarboxylic acid (TCA) cycle, a central pathway for energy production in both prokaryotic and eukaryotic cells. nih.gov It has been reported that anthraquinones can significantly inhibit the respiration of Staphylococcus aureus by blocking enzymes such as succinate (B1194679) dehydrogenase (SDH) and malate (B86768) dehydrogenase (MDH), leading to a reduction in cellular energy production. nih.gov

Table 3: General Antimicrobial Mechanisms of the Anthraquinone Class of Compounds

Mechanism Description Example Compound(s) Reference
Inhibition of Biofilm Formation Prevents the formation and development of microbial biofilm communities. Emodin, Alizarin, Rhein nih.govnih.govmdpi.com
Disruption of Cellular Integrity Damages the bacterial cell wall and/or membrane, leading to loss of integrity. General Anthraquinones nih.gov
Inhibition of Nucleic Acid Synthesis Interferes with the synthesis of DNA and RNA by targeting key enzymes. Rhein, Fluoroquinolones nih.govsigmaaldrich.com
Inhibition of Protein Synthesis Blocks the processes involved in translating genetic information into proteins. General Anthraquinones nih.gov
Interference with Energy Metabolism Inhibits key enzymes in metabolic pathways like the TCA cycle, reducing cellular energy. General Anthraquinones nih.gov

Synergistic Effects with Nanomaterials in Antimicrobial Applications

The combination of anthraquinone-2-carboxylic acid (AQ) with certain nanomaterials has demonstrated a promising synergistic effect in combating bacterial infections. mdpi.com One notable example is the enhanced antibacterial activity observed when AQ is paired with copper oxide (CuO) nanoparticles. mdpi.com This combination has been shown to be particularly effective against Staphylococcus species, including the methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

The synergistic action of AQ and CuO nanoparticles leads to a significant increase in antibacterial efficacy, with studies showing a four- to eightfold enhancement compared to the individual components. mdpi.com The primary mechanism behind this synergy appears to be the disruption of biofilm formation, a key factor in bacterial virulence and antibiotic resistance. mdpi.com Further investigation into the cellular effects revealed that the combination treatment induces morphological changes in the bacteria, including cell shrinkage and a loss of cytoplasmic volume. mdpi.com This suggests that the synergistic interaction potentiates the disruption of the bacterial cell membrane. mdpi.com

The use of metallic nanoparticles, such as those made of silver, gold, copper, and zinc oxide, in combination with antimicrobial compounds is a growing area of research. acs.orgnih.govnih.gov These combinations can offer several advantages, including reduced required drug dosages, minimized toxicity, and a broader spectrum of antimicrobial activity. nih.gov The nanoparticles can act as drug delivery systems, improving the stability and targeting of the antimicrobial agent. nih.gov

Anticancer Mechanisms

Anthraquinone derivatives have been extensively studied for their potential as anticancer agents. tandfonline.comnih.gov Their planar tricyclic structure is considered essential for their cytotoxic activities. nih.gov These compounds have been shown to inhibit cancer cell proliferation, arrest cell cycle progression, and induce apoptosis through various mechanisms. tandfonline.comnih.gov

Investigation of Cell Growth Inhibitory Effects

Research has shown that 9,10-Anthraquinone (9,10-AQ) can inhibit the growth of several human cancer cell lines. researchgate.net In one study, 9,10-AQ was tested against colorectal carcinoma (HCT 116), colon adenocarcinoma (WiDr), breast cancer (MCF-7), and cervical cancer (HeLa) cells. researchgate.net The results indicated that at concentrations up to 500 mg/L, 9,10-AQ did not promote cell growth but rather inhibited it. researchgate.net

The concentration of 9,10-AQ required to inhibit 50% of cancer cell growth, known as the IC50 value, was determined to be 321.8 mg/L (1.55 mM) for HCT 116 cells. researchgate.net For WiDr, MCF-7, and HeLa cells, the IC50 value was above 500 mg/L (above 2.40 mM). researchgate.net Furthermore, at a concentration of 500 mg/L, 9,10-AQ was found to increase the expression of the BAX gene, which is involved in promoting apoptosis, in HeLa cells. researchgate.net

Another study investigated proline analogues of anthraquinone-2-carboxylic acid and their cytotoxic activity in MCF-7 breast cancer cells. nih.gov The IC50 values for these compounds, in terms of inhibiting [3H]thymidine incorporation into DNA, ranged from 87 to 185 µM. nih.gov

Table 1: IC50 Values of Anthraquinone Compounds in Various Cancer Cell Lines

CompoundCancer Cell LineIC50 Value
9,10-AnthraquinoneHCT 116321.8 mg/L (1.55 mM)
9,10-AnthraquinoneWiDr>500 mg/L (>2.40 mM)
9,10-AnthraquinoneMCF-7>500 mg/L (>2.40 mM)
9,10-AnthraquinoneHeLa>500 mg/L (>2.40 mM)
Proline analogue of anthraquinone-2-carboxylic acid (Compound 1)MCF-7107 +/- 6 µM
Proline analogue of anthraquinone-2-carboxylic acid (Compound 2)MCF-7185 +/- 5 µM
Proline analogue of anthraquinone-2-carboxylic acid (Compound 3)MCF-787 +/- 6 µM

Data sourced from multiple studies. researchgate.netnih.gov

Molecular Interactions with Deoxyribonucleic Acid (DNA)

The interaction between anthraquinone derivatives and DNA is a key aspect of their anticancer mechanism. nih.govdntb.gov.ua Studies have shown that these compounds can bind to DNA, primarily through intercalation, where the planar anthraquinone structure inserts itself between the base pairs of the DNA double helix. nih.gov This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.

General Molecular Interaction Profiles with Biomolecules

The biological activities of anthraquinones are closely linked to their interactions with various biomolecules, including DNA, RNA, enzymes, and hormones. dntb.gov.ua These interactions are influenced by the molecular conformation of the specific anthraquinone derivative. dntb.gov.ua

Characterization of Hydrogen Bonding Interactions

Hydrogen bonding plays a crucial role in the molecular interactions of anthraquinone derivatives. nih.gov Studies on novel amino acid chromophores attached to a 1-(piperazine) 9,10-anthraquinone skeleton have highlighted the importance of both intramolecular and intermolecular hydrogen bonds. nih.gov These interactions, along with electrostatic interactions, are influenced by the specific amino acid side groups and their propensity to form hydrogen bonds with the anthraquinone system. nih.gov The formation of hydrogen bonds between carbazole (B46965) and DMF has been proposed as a key factor in the separation of carbazole and anthracene. rsc.org

Comprehensive Analysis of Interactions with DNA, RNA, Enzymes, and Hormones

The diverse biological effects of anthraquinones stem from their ability to interact with a wide range of biomolecules. dntb.gov.ua As previously discussed, their interaction with DNA is a primary mechanism for their anticancer effects. nih.govdntb.gov.ua

Beyond DNA, anthraquinone derivatives can also interact with RNA, enzymes, and hormones. dntb.gov.ua For example, certain proline analogues of anthraquinone-2-carboxylic acid have been shown to inhibit the catalytic activity of topoisomerase I and topoisomerase II, enzymes that are essential for DNA replication. nih.gov Specifically, a compound with a basic substituent was found to inhibit both topoisomerases at micromolar concentrations, while a compound with a neutral moiety did not show this inhibitory activity. nih.gov

Furthermore, some anthraquinones have demonstrated the ability to inhibit the phosphorylation of various protein tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. tandfonline.com For instance, anthraquinone-2-carboxylic acid has been shown to have a strong inhibitory effect against SRC kinases. tandfonline.com

In addition to their anticancer properties, some anthraquinones, such as anthraquinone-2-carboxylic acid, have also been investigated for their antiviral potential, specifically against influenza viruses. nih.gov

Advanced Applications in Materials Science and Engineering

Synthesis of Functional Polymers and Dyes

The unique chemical structure of Anthraquinone-2,3-dicarboxylic acid makes it a valuable monomer for synthesizing specialized polymers and dyes. The dicarboxylic acid functionality allows it to undergo condensation polymerization reactions, while the anthraquinone (B42736) core imparts desirable properties such as thermal stability and color.

Research has shown its utility in preparing anthraquinonedicarboximide dyes. lookchem.com These dyes can be further functionalized and polymerized. For instance, anthraquinone-2,3-dicarboximide, derived from the corresponding dicarboxylic acid, can be incorporated into (meth)acrylic polymers. google.com This process involves creating a monomer where the dye moiety is connected to a polymerizable group, which then undergoes polymerization to yield a polymer with the dye chemically bonded to the backbone. google.com This approach is used to create materials for applications such as photoresists. google.com

Furthermore, this compound is a key precursor in the synthesis of novel phthalocyanine (B1677752) derivatives known as "anthraquinocyanines". nih.gov This synthesis involves reacting the acid with a metal halide and urea (B33335) to form a complex macrocycle featuring four anthraquinone units. nih.gov The compound and its anhydrides are also identified as potential monomers for creating polymers like polyesters or polyurethanes intended for use in applications such as packaging materials. googleapis.com

Incorporation into Advanced Pigments

The chromophoric anthraquinone core of this compound makes it a foundational molecule for creating advanced coloring materials. While dyes are typically soluble, pigments are insoluble particles dispersed in a medium. The derivatives of this acid can be engineered to function as high-performance pigments.

One notable application is in the creation of anthraquinocyanine, a novel phthalocyanine derivative synthesized from 9,10-anthraquinone-2,3-dicarboxylic acid. nih.gov Phthalocyanines are well-known for their intense color and stability, making them suitable for use as pigments in various high-tech fields. Similarly, anthraquinone dicarboximide dyes, which are prepared from this compound, form the basis for robust coloring agents. lookchem.com The inherent stability of the anthraquinone structure contributes to the durability and lightfastness required for advanced pigments.

Electrode Materials for Electrochemical Devices

Quinone-based organic materials are considered promising candidates for next-generation energy storage due to their high theoretical capacity, sustainability, and structural versatility. mdpi.com this compound, in particular, has been a focus of research for developing active electrode materials.

Researchers have successfully utilized this compound (H₂AQDC) as an organic ligand to synthesize metal-organic frameworks (MOFs) for use as cathodes in lithium-ion batteries (LIBs). mdpi.com By reacting H₂AQDC with metal acetates, such as those of zinc or manganese, coordination polymers with distinct structures can be formed. mdpi.com

For example, a one-dimensional (1D) zinc-based MOF (ZnAQDC) and a two-dimensional (2D) manganese-based MOF (MnAQDC) have been synthesized and tested as cathode materials. mdpi.com The rigid, porous framework of these materials facilitates the insertion and extraction of lithium ions at the carbonyl groups of the anthraquinone unit. mdpi.comresearchgate.net The MnAQDC electrode demonstrated good cycling stability, retaining a significant portion of its capacity after numerous cycles. mdpi.com The performance of these MOF-based cathodes highlights a rational design strategy for improving the electrochemical properties of anthraquinone-based materials. researchgate.net

Electrochemical Performance of MOF Cathodes Derived from this compound mdpi.com
MaterialStructure TypeInitial Discharge Capacity (at 50 mA g⁻¹)Specific Capacity after 200 CyclesCycling Performance
ZnAQDC1D Linear Polymer~85 mAh g⁻¹~40 mAh g⁻¹Moderate
MnAQDC2D Polymer~63 mAh g⁻¹~45 mAh g⁻¹Good

A major challenge for many organic electrode materials is their tendency to dissolve in the organic electrolytes used in LIBs, which leads to rapid capacity decay and poor cycle life. mdpi.com A key strategy to overcome this issue is to immobilize the active organic molecules within a more stable, insoluble structure.

The synthesis of MOFs from this compound is a prime example of this strategy. mdpi.com By coordinating the soluble H₂AQDC ligands to metal centers, the resulting coordination polymer (MOF) becomes insoluble in the electrolyte. mdpi.comresearchgate.net This approach effectively suppresses the dissolution of the active quinone material during the charge-discharge process, leading to enhanced structural stability and significantly improved cycling performance. mdpi.comresearchgate.net This method of designing and synthesizing MOFs provides a clear pathway for improving the durability and electrochemical performance of quinone-based electrodes. mdpi.com

Development of Advanced Composites and Nanocomposites

This compound is a critical component in the creation of advanced composites and nanocomposites, primarily through its role as an organic linker in MOFs. These materials are hybrid crystalline solids built from metal nodes connected by organic ligands.

Novel framework compounds have been synthesized using 9,10-anthraquinone-2,3-dicarboxylic acid in combination with various metals, including calcium, zinc, manganese, and nickel. grafiati.comresearchgate.net These MOFs are a form of nanocomposite that combines the properties of both the organic linker and the inorganic metal node. Beyond battery applications, these materials exhibit interesting photoluminescent properties, suggesting potential use in solid-state lighting, although challenges like temperature-dependent quenching remain. grafiati.comresearchgate.net

Further research has led to the development of other nanocomposites, such as hybrid nanosheets composed of sulfonate anthraquinone (a derivative) and layered double hydroxides (LDHs). researchgate.net These materials have been investigated for applications in dye-sensitized solar cells, demonstrating that the properties of anthraquinone derivatives can be tuned and enhanced by incorporating them into nanoscale composite structures. researchgate.net

Environmental Remediation and Sustainable Technologies Utilizing Anthraquinone 2,3 Dicarboxylic Acid

Pollutant Degradation and Transformation

The stable, fused-ring structure of anthraquinone (B42736) derivatives makes them persistent in the environment, particularly the synthetic dyes that are used extensively in the textile industry. nih.govnih.gov The degradation of these complex molecules is a significant challenge, and biological methods are considered an economical and feasible approach. nih.gov

Enzymatic Degradation of Anthraquinone Dyes

The bacterial degradation of anthraquinone dyes is a complex process involving enzymes that catalyze the breakdown of the dye's chromophore. nih.gov This biodegradation is often more environmentally sound than simple adsorption of the dye onto bacterial cells. nih.gov The process typically begins with the cleavage of side groups from the main anthraquinone structure, followed by the opening of the aromatic rings through oxidation and hydrolysis, ultimately leading to smaller molecules like benzoic acid or phthalic acid. nih.gov

For instance, the degradation of the dye 1-amino-4-bromoanthraquinone-2-sulfonic acid by Sphingomonas herbicidovorans results in intermediates such as phthalic acid. nih.gov Similarly, the degradation of Alizarin (B75676) red S can produce 1,2-naphthalene dicarboxylic acid and phthalic acid. researchgate.net While research has identified various degradation pathways for different anthraquinone dyes, leading to a range of smaller carboxylic acids, the specific formation of Anthraquinone-2,3-dicarboxylic acid as a direct intermediate in the enzymatic degradation of common industrial dyes has not been extensively documented in the available literature. nih.govwhiterose.ac.uk The common degradation products identified suggest a pattern of ring cleavage that results in simpler aromatic acids.

Bioreduction of Oxidized Contaminants in Aquatic Systems

In anaerobic aquatic environments, certain oxidized contaminants can be transformed into less harmful substances through bioreduction. Anthraquinone derivatives can play a crucial role in accelerating these reactions. They can function as electron shuttles, accepting electrons from microorganisms and transferring them to the contaminant.

While specific studies focusing on this compound are limited, extensive research on its analogues, such as anthraquinone-2-sulfonate (AQS) and anthraquinone-2,6-disulfonate (AQDS), has demonstrated their effectiveness. These compounds have been shown to significantly accelerate the microbial reduction of azo dyes and inorganic pollutants like nitrate (B79036). nih.govjmb.or.kr For example, the bacterium Shewanella decolorationis S12 can use AQS or AQDS as a redox mediator to shuttle electrons for the reduction of azo dyes. jmb.or.kr This process enhances the rate of decolorization, a critical step in wastewater treatment. jmb.or.kr Given the shared anthraquinone core, it is plausible that this compound could exhibit similar bioreduction-enhancing capabilities, though further research is needed to confirm its efficacy and specific applications.

Heavy Metal Sequestration and Removal

The presence of two carboxylic acid groups on the this compound molecule suggests a potential for chelating metal ions. The development of novel anthraquinone derivatives for applications such as anticancer therapy has shown that specific structural arrangements of hydroxyl and carboxyl groups can lead to effective chelation of metal ions like iron (Fe(III)) and copper (Cu(II)). nih.gov This chelation ability is highly dependent on the specific structure of the anthraquinone derivative. nih.gov

However, there is currently a lack of specific research in the scientific literature demonstrating the application of this compound for the sequestration and removal of heavy metals from contaminated environments. While the dicarboxylic acid functionality provides a theoretical basis for metal binding, dedicated studies are required to evaluate its binding efficiency, selectivity for different heavy metals, and practical applicability in environmental remediation scenarios.

Role as Redox Mediators in Environmental Processes

One of the most significant potential applications for this compound in environmental technology is its role as a redox mediator. These molecules facilitate electron transfer between microorganisms and insoluble electron acceptors or other substrates, which is often a rate-limiting step in many bioremediation processes. nih.gov

Facilitation of Extracellular Electron Transfer in Bioremediation

Extracellular electron transfer (EET) is a key mechanism in bioelectrochemical systems, such as microbial fuel cells, and in the bioremediation of various pollutants. acs.org Anthraquinone derivatives are well-established as highly effective exogenous redox mediators, or electron shuttles. They can accept electrons from the microbial respiratory chain and transfer them to an external acceptor, such as an electrode or a mineral oxide.

Studies on closely related compounds provide strong evidence for this function. For instance, anthraquinone-2-carboxylic acid has been shown to effectively shuttle electrons from the heme site of the horseradish peroxidase enzyme to an electrode surface. bohrium.com Furthermore, sulfonated anthraquinones like AQS are frequently used to enhance EET in processes like anaerobic denitrification, improving the conversion of nitrate to nitrogen gas. nih.govresearchgate.net The fundamental ability to undergo reversible redox reactions is inherent to the anthraquinone structure. This allows these compounds to significantly enhance the efficiency of bioelectrochemical systems and the microbial reduction of recalcitrant pollutants.

Table 1: Comparison of Anthraquinone Derivatives as Electron Mediators

CompoundApplicationObserved EffectReference
Anthraquinone-2-carboxylic acidH₂O₂ BiosensingShuttles electrons between horseradish peroxidase and an electrode. bohrium.com
Anthraquinone-2-sulfonate (AQS)Anaerobic DenitrificationRecovers intracellular and facilitates extracellular electron transfer, improving N₂ gas generation. nih.govresearchgate.net
Anthraquinone-2,6-disulfonate (AQDS)Azo Dye ReductionActs as a redox mediator for Shewanella decolorationis, accelerating anaerobic azoreduction. jmb.or.kr
Anthraquinones from Herbal PlantsMicrobial Fuel CellsAct as electron mediators to stimulate electricity generation. acs.org

Development of Immobilization Strategies for Enhanced Reuse and Recovery

A significant drawback of using soluble redox mediators in bioremediation systems is their potential loss in the effluent, which necessitates continuous addition and can contribute to secondary contamination. To overcome this, strategies for immobilizing these mediators onto solid supports have been developed, enhancing their stability, recovery, and reuse. nih.govresearchgate.net

While specific studies on the immobilization of this compound are not yet prevalent, research on its close analogue, anthraquinone-2-sulfonate (AQS), provides a clear blueprint for this approach. AQS has been successfully immobilized on carriers like polyurethane foam (AQS-PUF) for use in up-flow anaerobic bioreactors. nih.gov This immobilized AQS significantly accelerated the decolorization of azo dyes. nih.gov The immobilization prevents the washout of the mediator and allows for its long-term use in a continuous treatment process. General bioremediation studies have explored various carriers, including biochar and sugarcane bagasse, for immobilizing biocatalysts, indicating a wide range of potential materials for this purpose. nih.govresearchgate.net These strategies could readily be adapted for this compound to create robust, reusable systems for environmental remediation.

Advanced Wastewater Treatment Technologies Utilizing this compound

This compound is emerging as a significant precursor in the development of advanced materials, particularly Metal-Organic Frameworks (MOFs), which show considerable promise for environmental remediation. While direct application of the acid itself in wastewater treatment is not extensively documented, its role as a structural ligand in creating highly porous and catalytically active MOFs is the primary focus of current research. These tailored materials are being explored for their potential in sophisticated wastewater treatment technologies, leveraging the unique photochemical and structural properties imparted by the anthraquinone core.

Research into advanced wastewater treatment has increasingly focused on materials capable of degrading persistent organic pollutants that are resistant to conventional biological treatment methods. This compound serves as a bifunctional organic linker in the synthesis of MOFs, creating robust frameworks with potential photocatalytic capabilities. researchgate.netnih.gov MOFs, in general, are recognized for their high surface area, tunable porosity, and the ability to incorporate catalytically active sites, making them ideal candidates for advanced oxidation processes (AOPs). kyushu-u.ac.jpmdpi.com

For instance, this compound has been used to synthesize a manganese-based MOF (MnAQDC) and a zinc-based MOF (ZnAQDC) through hydrothermal reactions. mdpi.comresearchgate.net Although these specific MOFs were initially investigated for electrochemical applications in batteries, their structural and electronic properties are relevant for photocatalysis. mdpi.com The anthraquinone moiety within the framework can act as a photosensitizer, absorbing light and initiating the generation of reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which are powerful oxidizing agents capable of mineralizing a wide range of organic pollutants. researchgate.netnih.gov

The general mechanism for MOF-based photocatalysis involves the excitation of the organic linker or the metal-oxo cluster by light, leading to the generation of an electron-hole pair. These charge carriers can then react with water and oxygen to produce ROS, which attack and degrade pollutant molecules. nih.govccspublishing.org.cn While performance data for MOFs derived specifically from this compound in wastewater treatment is still an area of developing research, the efficacy of other MOFs in degrading pollutants is well-established and illustrates their potential.

Research Findings on MOF Performance in Pollutant Degradation

To illustrate the capabilities of this class of materials, the following tables summarize the research findings for various representative MOFs in the photocatalytic degradation of common industrial pollutants. This data highlights the potential pathway for the future application of MOFs synthesized using this compound.

Table 1: Photocatalytic Degradation of Dyes using Various Metal-Organic Frameworks

MOF Catalyst Target Pollutant Catalyst Dose Light Source Degradation Efficiency Time (min) Reference
UIO-66-2OH(2,3) Methylene (B1212753) Blue Not Specified Visible Light 100% 100 mdpi.com
MIL-53(Fe) Rhodamine B 0.8 g/L Visible Light + H₂O₂ >98% 60 ccspublishing.org.cn
CuTz-1 Dye Mixture* Not Specified Xe Lamp + H₂O₂ ~100% Not Specified nih.gov
MIL-Cr/N-CQDs (2) Rhodamine B Not Specified Visible Light + H₂O₂ 95% 160 mdpi.com
UiO-66-NO₂/UiO-66-NH₂ Rhodamine B Not Specified UV Light 95.5% 50 mdpi.com

*Dye Mixture included methyl orange, methyl blue, methylene blue, and rhodamine B.

Table 2: Degradation of Other Organic Pollutants by MOF-Based Photocatalysts

MOF Catalyst Target Pollutant Catalyst System Light Source Degradation Efficiency Time (min) Reference
BiOBr/UiO-66 Atrazine In-situ growth Visible Light 88% 240 ccspublishing.org.cn
PCN-222-PW₂/TiO₂ Rhodamine B Composite Visible Light 98.5% Not Specified ccspublishing.org.cn
Cu-MOF Basic Blue 41 Pure MOF UV Light 99% Not Specified ccspublishing.org.cn

These findings underscore the high efficiency of MOFs in breaking down complex organic molecules. The potential for materials derived from this compound lies in harnessing the photosensitive nature of the anthraquinone unit to create new, highly efficient photocatalysts for environmental remediation. Future research is anticipated to focus on synthesizing and testing these specific MOFs for the degradation of a broader range of persistent organic pollutants in wastewater.

Future Research Trajectories and Emerging Paradigms for Anthraquinone 2,3 Dicarboxylic Acid

Exploration of Undiscovered Potentials and Applications

The unique chemical structure of anthraquinone-2,3-dicarboxylic acid, characterized by its anthraquinone (B42736) core and two adjacent carboxylic acid groups, underpins its diverse and promising applications. While its use as a precursor in the synthesis of more complex molecules is established, researchers are now venturing into uncharted territory, exploring its intrinsic properties for direct applications.

One of the most promising new frontiers is in the development of advanced materials. The rigid, planar structure of the anthraquinone moiety, combined with the reactive carboxylic acid groups, makes it an ideal building block for metal-organic frameworks (MOFs) and other coordination polymers. mdpi.com These materials are being investigated for a variety of applications, including gas storage, catalysis, and sensing. The ability to tune the properties of these materials by modifying the this compound ligand opens up a vast design space for creating materials with tailored functionalities.

Deeper Mechanistic Understanding through Advanced Theoretical and Experimental Models

To fully unlock the potential of this compound, a deeper understanding of its fundamental chemical and physical properties is essential. Advanced theoretical and experimental models are being employed to elucidate the intricate mechanisms that govern its behavior in different environments.

Computational methods, such as density functional theory (DFT), are providing invaluable insights into the electronic structure and reactivity of the molecule. acs.org These theoretical studies are helping to predict its behavior in various chemical reactions and to design new derivatives with enhanced properties. For instance, DFT calculations can be used to model the interaction of this compound with different metal ions, guiding the synthesis of novel MOFs with specific catalytic activities. acs.org

Experimentally, advanced spectroscopic and microscopic techniques are being used to probe the molecule's behavior at the atomic and molecular level. Techniques such as X-ray crystallography and scanning tunneling microscopy are providing detailed information about its structure and how it assembles into larger structures. This fundamental knowledge is crucial for understanding its performance in various applications and for developing strategies to optimize its properties.

Development of Novel Intervention Strategies in Biomedicine (e.g., Antivirals)

The biomedical field represents a particularly exciting area for the application of this compound and its derivatives. While research is still in its early stages, preliminary studies have shown promising results for its use in developing new antiviral therapies.

A recent study investigated the antiviral potential of a related compound, anthraquinone-2-carboxylic acid (A2CA), against various influenza virus strains. nih.govnih.gov The study found that A2CA exhibited significant antiviral activity, even against strains resistant to existing drugs. nih.govnih.gov The researchers believe that the anthraquinone scaffold could serve as a starting point for the development of a new class of antiviral drugs. Further research is needed to explore the potential of this compound itself as an antiviral agent and to understand its mechanism of action.

Design of High-Energy and High-Power Density Organic Batteries

The growing demand for energy storage solutions has spurred research into new battery technologies. Organic batteries, which use organic materials as the active electrode components, offer several advantages over traditional inorganic batteries, including their potential for lower cost, greater sustainability, and enhanced safety.

This compound is a promising candidate for use in organic batteries due to its reversible redox activity. The quinone moiety can undergo a two-electron, two-proton redox reaction, allowing it to store and release energy. The carboxylic acid groups can improve the solubility of the molecule in the electrolyte and can also be used to anchor it to the electrode surface.

Recent research has focused on the use of anthraquinone derivatives in both aqueous and non-aqueous flow batteries. osti.govrsc.org In one study, a non-aqueous flow battery based on a tailored anthraquinone structure demonstrated high energy efficiency and a specific discharge energy density comparable to aqueous systems. rsc.org Another study explored the use of this compound in the synthesis of metal-organic frameworks for use as cathode materials in lithium-ion batteries. mdpi.com While these materials showed good cycling performance, their capacity was lower than that of conventional cathodes. mdpi.com Future work will focus on introducing additional redox-active groups to increase the theoretical and practical capacities of these materials. mdpi.com

Innovations in Targeted and Selective Biological Activity Modulation

Beyond its potential as an antiviral agent, this compound and its derivatives are being investigated for their ability to modulate other biological processes with high selectivity. The ability to target specific biological pathways is a key goal in modern drug discovery, and the unique chemical features of this compound make it an attractive scaffold for the design of targeted therapies.

Research has shown that certain anthraquinone derivatives possess anti-inflammatory and antinociceptive (pain-reducing) properties. nih.gov For example, anthraquinone-2-carboxylic acid has been shown to suppress the expression of inflammatory genes. nih.gov The mechanism of action is believed to involve the inhibition of key signaling pathways involved in inflammation. nih.gov

The dicarboxylic acid functionality of this compound provides a handle for further chemical modification, allowing for the creation of a library of derivatives with diverse biological activities. By systematically altering the structure of the molecule, researchers can fine-tune its properties to achieve greater potency and selectivity for a desired biological target. This approach could lead to the development of new drugs for a range of diseases, from inflammatory disorders to cancer.

Addressing Practical Limitations in Photocatalysis and Environmental Applications

Photocatalysis, the use of light to drive chemical reactions, has emerged as a promising technology for environmental remediation and clean energy production. Anthraquinones, including this compound, are effective photosensitizers, meaning they can absorb light and transfer the energy to other molecules, initiating chemical reactions. nih.govbohrium.comresearchgate.net

Despite their potential, the practical application of anthraquinones in photocatalysis has been limited by factors such as low electrical conductivity and secondary contamination due to their solubility. nih.govbohrium.comresearchgate.net To overcome these challenges, researchers are developing innovative strategies to immobilize anthraquinones on solid supports. One promising approach involves anchoring them to materials like graphene, which can enhance their electrical conductivity and prevent them from leaching into the environment. nih.govbohrium.comresearchgate.net

Future research in this area will focus on designing and synthesizing novel anthraquinone-based photocatalytic systems with improved efficiency and stability. This includes the development of new support materials and the optimization of the interface between the anthraquinone and the support to facilitate efficient electron transfer. These advancements could pave the way for the widespread use of this compound in applications such as wastewater treatment and the production of solar fuels. nih.govbohrium.comresearchgate.net

Fostering Interdisciplinary Research Integrating Synthesis, Theory, and Application

The continued advancement of our understanding and application of this compound will require a highly interdisciplinary approach. The complex challenges and vast opportunities associated with this compound necessitate collaboration between chemists, materials scientists, biologists, and engineers.

Synthetic chemists will play a crucial role in developing new methods for preparing this compound and its derivatives with high purity and yield. Theoretical chemists will continue to provide fundamental insights into the molecule's properties and guide the design of new materials and drugs. Materials scientists and engineers will be responsible for translating these fundamental discoveries into practical applications, such as high-performance batteries and efficient photocatalytic systems. Biologists and pharmacologists will be essential for evaluating the biomedical potential of these compounds and for understanding their interactions with biological systems.

Q & A

Q. What are the primary applications of anthraquinone-2,3-dicarboxylic acid (AQDC) in materials science, and how is it synthesized for these purposes?

AQDC is widely used as a chromophoric ligand in metal-organic frameworks (MOFs) due to its rigid anthraquinone core and dual carboxylate groups, which enable coordination with transition metals (e.g., Zn, Cd, Mn). Synthesis typically involves hydrothermal or solvothermal methods, where AQDC reacts with metal salts under controlled pH and temperature. The resulting MOFs exhibit tunable photoluminescence properties, though emission is often quenched at room temperature due to ligand flexibility .

Q. How is AQDC employed as a photocatalyst in organic synthesis?

AQDC acts as an organophotocatalyst in aerobic oxidation reactions, such as converting methyl aromatics to aromatic methyl esters. The process involves visible-light irradiation, which excites AQDC to a triplet state, enabling singlet oxygen generation. This facilitates C–H bond activation and subsequent esterification. Key parameters include solvent choice (e.g., acetonitrile) and oxygen pressure, with yields optimized by adjusting light intensity and reaction time .

Q. What analytical techniques are used to confirm the purity and structure of AQDC?

High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is standard for purity analysis. Residual solvents (e.g., triethylamine) are quantified via gas chromatography using dimethyl sulfoxide/sodium hydroxide diluents. Structural confirmation employs FTIR (carboxylic O–H stretch at ~2500–3000 cm⁻¹) and NMR (anthraquinone proton signals at δ 7.5–8.5 ppm) .

Advanced Research Questions

Q. How does ligand rigidity influence the photoluminescence of AQDC-based MOFs, and what experimental approaches validate this?

AQDC’s 2,3-substitution pattern introduces steric hindrance, reducing ligand mobility and enhancing photoluminescence at low temperatures. Temperature-dependent luminescence studies (77–300 K) coupled with X-ray diffraction (XRD) reveal correlations between lattice rigidity and emission intensity. For example, CdAQDC shows a 5-fold emission increase at 77 K compared to room temperature, attributed to suppressed non-radiative decay pathways .

Q. What mechanistic insights explain AQDC’s role in photocatalytic C–H oxidation, and how do reaction conditions affect selectivity?

Computational studies (TD-DFT) suggest AQDC’s excited-state electron transfer to molecular oxygen generates superoxide radicals (O₂•⁻), which abstract hydrogen from methyl aromatics. Substituent effects on the aromatic ring (e.g., electron-donating groups) enhance radical stability and ester yield. Solvent polarity modulates reaction kinetics: non-polar solvents (toluene) favor radical intermediates, while polar solvents (MeCN) stabilize charge-separated states .

Q. How does AQDC compare to other anthraquinone derivatives (e.g., 2-carboxylic acid) in MOF stability and catalytic performance?

AQDC’s dual carboxylate groups enhance MOF stability via chelation with metals, whereas mono-carboxylate derivatives (e.g., anthraquinone-2-carboxylic acid) form less robust frameworks. Catalytically, AQDC’s extended conjugation improves light absorption (λmax ~450 nm vs. 420 nm for 2-carboxylic acid), increasing photocatalytic efficiency in methyl ester synthesis by ~20% under identical conditions .

Q. What strategies address the limited aqueous solubility of AQDC in biological or environmental applications?

Co-crystallization with hydrophilic co-ligands (e.g., 4,4′-bipyridine) or nanoparticle encapsulation (e.g., PEGylated liposomes) improves solubility. Alternatively, derivatization with sulfonate groups enhances hydrophilicity but may reduce photocatalytic activity due to altered electronic properties .

Methodological Challenges and Data Interpretation

Q. How are contradictions resolved between theoretical predictions and experimental data on AQDC’s electronic properties?

Discrepancies in absorption spectra (e.g., calculated vs. observed λmax) are addressed by refining computational models (e.g., including solvent effects in DFT) and validating with transient absorption spectroscopy. For instance, AQDC’s experimental triplet lifetime (τ ~50 µs) aligns with theory only when spin-orbit coupling is accounted for .

Q. What protocols ensure reproducibility in AQDC-based photocatalytic reactions?

Standardization includes calibrating light sources (e.g., using a radiometer for 450 nm LED output), degassing solvents with N₂/O₂ mixtures, and monitoring reaction progress via inline FTIR or GC-MS. Inter-laboratory validation studies have established ±5% yield variability thresholds for benchmark reactions .

Q. How can researchers address gaps in toxicological data for AQDC?

Preliminary assessments use in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity). Computational QSAR models predict low acute toxicity (LD50 > 2000 mg/kg), but chronic exposure risks require further ecotoxicological studies (e.g., Daphnia magna bioassays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.